molecular formula C16H16ClN3 B5843405 N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine

N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine

Cat. No. B5843405
M. Wt: 285.77 g/mol
InChI Key: RTCQSFVZQCSWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine, commonly known as CPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPB belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

CPB has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. Studies have shown that CPB can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPB has also been found to possess antiviral activity against the influenza virus and antimicrobial activity against several bacterial strains.

Mechanism of Action

The exact mechanism of action of CPB is not fully understood. However, studies have suggested that CPB may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. CPB may also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CPB's antiviral and antimicrobial activities may be attributed to its ability to inhibit viral and bacterial enzymes, respectively.
Biochemical and Physiological Effects:
CPB has been found to have minimal toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. CPB has also been reported to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

CPB's high purity and good yields make it an ideal compound for laboratory experiments. However, its limited solubility in water may pose a challenge for some experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for CPB.

Future Directions

There are several future directions for CPB research. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. CPB's antioxidant properties and ability to cross the blood-brain barrier make it a promising candidate for further investigation. Another area of interest is its potential as a treatment for viral infections, such as COVID-19. CPB's antiviral activity against the influenza virus suggests that it may have potential as a broad-spectrum antiviral agent. Further studies are needed to determine its efficacy against COVID-19 and other viral infections.
In conclusion, CPB is a promising compound with potential therapeutic applications in various fields. Its diverse biological activities, minimal toxicity, and high purity make it an ideal candidate for further investigation. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

CPB can be synthesized using various methods, including the condensation of 4-chloroaniline and 1-propyl-1H-benzimidazole-2-thiol, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chloroaniline with 1-propyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield high purity and good yields of CPB.

properties

IUPAC Name

N-(4-chlorophenyl)-1-propylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-2-11-20-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCQSFVZQCSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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